Ethylpent-4-ynoat

Übersicht

Beschreibung

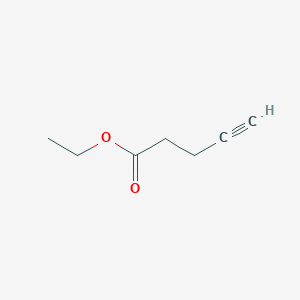

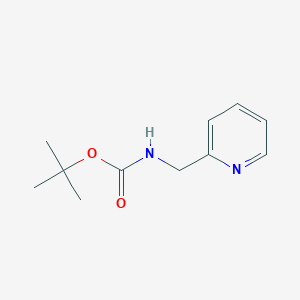

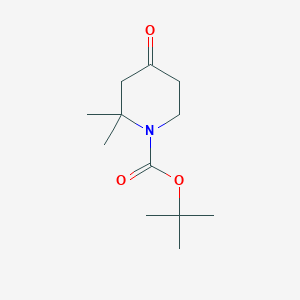

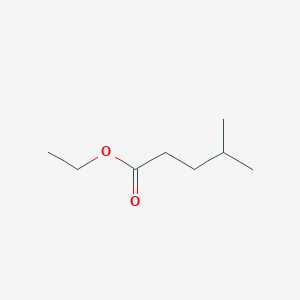

4-Pentynoic acid ethyl ester, also known as 4-Pentynoic acid ethyl ester, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Pentynoic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pentynoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentynoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Reaktant in kupferkatalysierten Reaktionen

Ethylpent-4-ynoat wird als Reaktant mit kupferkatalysierter regioselektiver Silylcuprierung von terminalen Alkinen verwendet, um α-Vinylsilane zu bilden. Dieser Prozess ist bedeutsam bei der Synthese komplexer organischer Moleküle, die in verschiedenen chemischen Industrien, einschließlich Pharmazeutika und Agrochemikalien, eingesetzt werden können .

Synthese von Vinylsilanen

Die Verbindung ist an der Synthese von Ethyl(2E)-5-Phenylpent-2-en-4-ynoat durch Olefinierung-Dehydrohalogenierung beteiligt, das ein wertvolles Zwischenprodukt für die Herstellung von Vinylsilanen ist. Vinylsilane sind wichtig bei der Herstellung von Polymeren und Materialien mit wünschenswerten Eigenschaften wie Beständigkeit gegen thermische Zersetzung .

Click-Chemie-Anwendungen

This compound wird auch in Click-Chemie-Anwendungen eingesetzt, insbesondere als PROTAC-Linker oder aliphatischer Linker. Click-Chemie ist ein Gebiet der chemischen Synthese, das Substanzen schnell und zuverlässig erzeugt, indem kleine Einheiten zusammengefügt werden .

Wirkmechanismus

C7H10O2C_7H_{10}O_2C7H10O2

. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action

It’s known that the compound can act as a reactant in copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes

Biochemical Pathways

Its role as a reactant in chemical synthesis suggests it may participate in various biochemical reactions .

Result of Action

As a reactant in chemical synthesis, it likely contributes to the formation of other compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl pent-4-ynoate. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.

Eigenschaften

IUPAC Name |

ethyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFVBLCWAIVAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212418 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63093-41-4 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Pentynoic acid ethyl ester useful in material science?

A1: 4-Pentynoic acid ethyl ester possesses a terminal alkyne group, which can participate in versatile click chemistry reactions, specifically the Glaser coupling. [, ] This allows for the controlled and efficient modification of polymers, leading to the creation of novel materials with tailored properties.

Q2: Can you give an example of how 4-Pentynoic acid ethyl ester is used to synthesize novel materials?

A2: One example is the synthesis of tadpole-like single-chain polymeric nanoparticles (TPPs). [] Researchers utilized 4-Pentynoic acid ethyl ester incorporated within a poly(2-(methacryloyloxy)ethyl pent-4-ynoate)-r-poly(hydroxyethyl methacrylate) (PMAEP-r-PHEMA) block. The terminal alkyne group of the 4-Pentynoic acid ethyl ester derivative allows for the attachment of a poly(2-(dimethylamino)ethyl methacrylate (PDMAEMA) linear chain via Glaser coupling. This results in a TPP with the PMAEP-r-PHEMA block acting as the “head” and the PDMAEMA chain acting as the "tail". These TPPs exhibit amphiphilic properties and can self-assemble into superparticles in aqueous solutions, showcasing their potential as drug delivery systems.

Q3: Are there other applications of 4-Pentynoic acid ethyl ester in materials beyond the example mentioned?

A3: While the provided research focuses on TPP synthesis, the versatility of the terminal alkyne in 4-Pentynoic acid ethyl ester suggests potential applications in various material science domains. For instance, it can be used to functionalize surfaces [], create crosslinked polymer networks, or develop responsive materials. Further research exploring these applications is necessary to fully understand the potential of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)